Butyldimethyl(dimethylamino)silane

Catalog No.
S1501227
CAS No.
181231-67-4
M.F
C8H21NSi
M. Wt
159.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyldimethyl(dimethylamino)silane

CAS Number

181231-67-4

Product Name

Butyldimethyl(dimethylamino)silane

IUPAC Name

N-[butyl(dimethyl)silyl]-N-methylmethanamine

Molecular Formula

C8H21NSi

Molecular Weight

159.34 g/mol

InChI

InChI=1S/C8H21NSi/c1-6-7-8-10(4,5)9(2)3/h6-8H2,1-5H3

InChI Key

AKWXSZZKOUAVJY-UHFFFAOYSA-N

SMILES

CCCC[Si](C)(C)N(C)C

Canonical SMILES

CCCC[Si](C)(C)N(C)C

Butyldimethyl(dimethylamino)silane is a chemical compound with the molecular formula C8H21NSiC_8H_{21}NSi. It is classified as an organosilicon compound, specifically a silane, which contains silicon atoms bonded to carbon and nitrogen. This compound exhibits unique properties due to the presence of both dimethylamino and butyl groups, making it versatile in various chemical applications. Its structure allows for significant reactivity, particularly with moisture, which can lead to hydrolysis and the formation of silanol groups.

BDMAS is likely to be toxic and may irritate skin and eyes. Detailed safety data sheets (SDS) should be consulted before handling this compound [].

BDMAS does not possess a specific mechanism of action in the traditional sense. However, its protective effect relies on the formation of a stable Si-O, Si-N, or Si-S bond, effectively shielding the reactive functionality from undesired reactions [].

Protecting Groups in Organic Synthesis

In organic synthesis, chemists often need to manipulate specific functional groups within a molecule while leaving other functional groups untouched. Protecting groups are temporary functional groups that can be attached to a reactive site in a molecule to prevent unwanted reactions from occurring. Once the desired reaction is complete, the protecting group can be selectively removed to regenerate the original functional group.

Butyldimethyl(dimethylamino)silane acts as a protecting group for various reactive functional groups, including:

  • Alcohols
  • Amines
  • Thiols
  • Carboxylic acids

Advantages of BDMA Silane as a Protecting Group:

  • High yield introduction: BDMA silane can be introduced onto a molecule in high yields, meaning that most of the starting material is converted into the desired protected product.
  • Wide range of stability: BDMA silane is stable under a variety of reaction conditions, making it suitable for use in various synthetic processes.
  • Selective removal: BDMA silane can be removed under specific conditions that do not affect other functional groups present in the molecule. This allows for the controlled regeneration of the original functional group.

Applications in Various Research Fields:

Due to its properties as a protecting group, BDMA silane finds applications in various scientific research fields, including:

  • Organic synthesis: BDMA silane is routinely used in the synthesis of complex organic molecules, such as pharmaceuticals, natural products, and functional materials.
  • Materials science: BDMA silane can be used to modify the surface properties of materials, such as polymers, for specific applications.
  • Medicinal chemistry: BDMA silane can be used to protect functional groups in drug molecules during their synthesis and development.
, including:

  • Hydrolysis: Reacts rapidly with water to form silanol and other by-products. This reaction is significant because it can lead to the formation of siloxane bonds.
  • Condensation Reactions: Can participate in condensation reactions with alcohols and amines, facilitating the formation of siloxane networks.
  • Catalytic Activity: Acts as a catalyst in various organic synthesis processes, including cyclization and etherification reactions .

Butyldimethyl(dimethylamino)silane can be synthesized through several methods:

  • Direct Silylation: Involves the reaction of dimethylamine with a suitable silane precursor, followed by the addition of butyl groups.
  • Hydrosilylation: A method where alkenes or alkynes react with silanes in the presence of catalysts to form silanes with desired functional groups.
  • Grignard Reaction: Utilizing Grignard reagents to introduce butyl groups into silane structures .

These methods allow for the customization of the compound's properties based on the desired application.

Butyldimethyl(dimethylamino)silane finds applications across various fields:

  • Protecting Group in Organic Synthesis: Used to protect reactive hydrogens in alcohols, amines, thiols, and carboxylic acids during synthetic procedures .
  • Surface Modification: Employed in modifying surfaces for improved adhesion properties in coatings and sealants.
  • Catalysis: Acts as a catalyst in organic reactions due to its ability to facilitate bond formation and cleavage .
  • Biomedical

Interaction studies involving butyldimethyl(dimethylamino)silane primarily focus on its reactivity with moisture and other functional groups. Its hydrolytic sensitivity makes it crucial for applications requiring controlled release or protective coatings. Additionally, studies on its interaction with biological molecules could provide insights into its potential therapeutic uses or toxicological profiles.

Several compounds share structural similarities with butyldimethyl(dimethylamino)silane. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
DimethylaminopropyltriethoxysilaneContains triethoxy groups instead of butylUsed primarily for surface modification
TrimethylsilaneSimpler structure without nitrogenCommonly used as a reagent in organic synthesis
N-ButyltriethoxysilaneSimilar butyl group; lacks dimethylamine functionalityOften used for adhesion promotion

Butyldimethyl(dimethylamino)silane is unique due to its combination of both dimethylamine and butyl functionalities, providing it with distinct reactivity and application potential compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Butyldimethyl(dimethylamino)silane

Dates

Modify: 2023-08-15

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